2-(1H-1,2,4-Triazol-3-yl)-1H-Isoindol-1,3(2H)-dion

Übersicht

Beschreibung

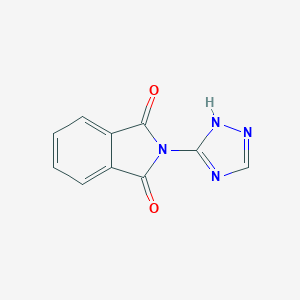

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both a triazole and an isoindole moiety

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

Compounds with a similar triazole ring structure have been known to bind tolanosterol 14α-demethylase (CYP51) , which is a molecular target for clinically used azole-antifungals .

Mode of Action

The triazole ring could potentially bind to the heme group of CYP51, inhibiting its function .

Biochemical Pathways

Inhibition of this pathway leads to a buildup of toxic intermediates and a deficiency of ergosterol, resulting in fungal cell death .

Result of Action

If it acts similarly to other triazole compounds, it would lead to the death of fungal cells due to disruption of their cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated triazole or isoindole rings.

Substitution: Formation of substituted derivatives with various functional groups attached to the triazole ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione

- 2-(1H-1,2,3-triazol-4-yl)-1H-isoindole-1,3(2H)-dione

- 2-(1H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of the triazole and isoindole rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in drug design and materials science .

Biologische Aktivität

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both triazole and isoindole moieties, which are known for their diverse biological properties including anticancer, antimicrobial, and antifungal activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₄O₂ |

| Molecular Weight | 214.18 g/mol |

| Density | 1.628 g/cm³ |

| Boiling Point | 539.7 °C |

| Flash Point | 280.2 °C |

Synthesis

The synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of phthalic anhydride with 3-amino-1,2,4-triazole under controlled conditions using solvents like dimethylformamide (DMF) at elevated temperatures . This synthetic route is crucial for obtaining a high yield of the desired compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Huh7 (liver cancer), HT-29 (colorectal cancer), A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the low micromolar range across different cell lines, indicating potent anticancer activity.

In a comparative study with standard chemotherapeutics like doxorubicin and 5-fluorouracil, this compound showed superior efficacy in inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

Preliminary studies indicate that 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione exhibits antifungal properties as well. It has been tested against common fungal strains such as Candida albicans and Aspergillus niger with promising results.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of the triazole ring is critical for its anticancer activity, while modifications to the isoindole moiety can enhance selectivity and potency against specific cancer types .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

- Study on Liver Cancer Cells : In a study involving Huh7 liver cancer cells, treatment with the compound resulted in a significant reduction in cell viability with an observed increase in apoptotic markers such as cleaved caspase-3 and PARP .

- Antibacterial Efficacy : A study evaluating the antibacterial properties found that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Eigenschaften

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUZSIPQLUAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277914 | |

| Record name | MLS000736511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59208-47-8 | |

| Record name | MLS000736511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.